2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining a benzodioxole moiety, a cyano group, and a trifluoromethyl group attached to a pyridine ring, along with a sulfanyl linkage to an acetamide group. The presence of these functional groups suggests significant biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine core, followed by the introduction of the benzodioxole and cyano groups. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves the formation of the sulfanyl linkage and the acetamide group through a thiol-ene reaction and subsequent amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for the production of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the cyano and trifluoromethyl groups can enhance binding affinity through electronic interactions. The sulfanyl group may participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(methyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to similar compounds. The combination of these functional groups in a single molecule provides a unique profile that can be exploited for specific biological activities.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4N3O3S/c23-15-3-1-2-4-16(15)28-20(30)10-33-21-13(9-27)14(22(24,25)26)8-17(29-21)12-5-6-18-19(7-12)32-11-31-18/h1-8H,10-11H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGFSHOUCPVFLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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